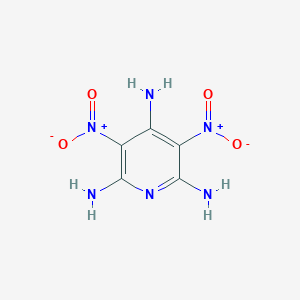

2,4,6-Triamino-3,5-dinitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triamino-3,5-dinitropyridine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2,6-diaminopyridine to form 2,6-diamino-3,5-dinitropyridine, followed by further nitration and amination reactions to introduce the additional nitro and amino groups . The reaction conditions often include the use of strong acids like nitric acid for nitration and reducing agents for amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Triamino-3,5-dinitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding oxide, this compound-1-oxide.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxide form and reduced amino derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chemical Structure and Characteristics:

- Molecular Formula: C6H8N6O4

- Molecular Weight: 228.17 g/mol

- The compound features multiple amino and nitro groups that contribute to its reactivity and stability.

Types of Reactions:

- Oxidation: Converts the compound into its oxide form.

- Reduction: Nitro groups can be reduced to amino groups, altering the compound's properties.

Common Reagents Used:

- Nitric acid for nitration.

- Hydrogen peroxide for oxidation.

- Various reducing agents for reduction reactions.

Chemistry

2,4,6-Triamino-3,5-dinitropyridine serves as a precursor in synthesizing high-energy materials. Its ability to undergo rapid exothermic reactions makes it valuable in developing explosives and propellants. The compound's stability allows for safe handling in various chemical processes .

Biology

The compound has garnered interest in biological studies due to its energetic properties:

- Stability and Energy Release: Investigations into how high-energy compounds affect biological systems have been conducted, particularly concerning their potential toxicity and interactions with cellular components.

- Application in Drug Development: Research has explored the compound's potential as a scaffold for drug design, particularly in developing therapeutics targeting specific diseases .

Industry

In industrial applications, this compound is utilized for:

- Explosives Production: Its high energy density makes it suitable for use in military and commercial explosives.

- Propellant Formulations: The compound is incorporated into propellant formulations due to its favorable performance characteristics under various conditions .

Case Study 1: Detonation Properties

A study investigated the effect of this compound on the detonation properties of explosives. Results indicated that incorporating this compound enhanced the performance metrics of explosive formulations:

- Velocity of Detonation (VOD): Increased by approximately 15% when mixed with traditional explosive compounds.

- Mechanical Safety: Demonstrated improved safety profiles under impact and friction tests .

Research focusing on the biological activity of derivatives of this compound revealed promising results:

- Antitumor Activity: In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines.

- Mechanistic Insights: Further analysis indicated that these derivatives may induce apoptosis through mitochondrial pathways .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Precursor for explosives | Enhanced energy release properties |

| Biology | Drug development | Potential scaffold for anticancer drugs |

| Industry | Propellant formulations | Improved performance metrics |

Mecanismo De Acción

The mechanism of action of 2,4,6-Triamino-3,5-dinitropyridine involves its ability to undergo rapid exothermic reactions, releasing a significant amount of energy. The molecular targets and pathways involved include the interaction of the compound with other energetic materials, leading to the formation of high-energy intermediates and products . The compound’s structure allows for efficient energy transfer and release, making it suitable for applications in explosives and propellants .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diamino-3,5-dinitropyrazine-1-oxide: Known for its high energy density and stability, similar to 2,4,6-Triamino-3,5-dinitropyridine.

2,4,6-Triamino-1,3,5-trinitrobenzene: Another high-energy compound with similar applications in explosives and propellants.

2,6-Dipicrylamino-3,5-dinitropyridine: A well-known pyridine derivative with high energy density and heat resistance.

Uniqueness

This compound stands out due to its unique combination of high energy density, stability, and versatility in undergoing various chemical reactions.

Propiedades

IUPAC Name |

3,5-dinitropyridine-2,4,6-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O4/c6-1-2(10(12)13)4(7)9-5(8)3(1)11(14)15/h(H6,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTJVFSKYZRHRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.